molecular formula C9H17NO2 B12859093 5-Isobutyl-4,5-dimethyloxazolidin-2-one

5-Isobutyl-4,5-dimethyloxazolidin-2-one

Cat. No.: B12859093
M. Wt: 171.24 g/mol
InChI Key: GFYHXWLZCCKDDL-UHFFFAOYSA-N
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Description

5-Isobutyl-4,5-dimethyloxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-4,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with dimethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as crystallization and chromatography are commonly used to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-4,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Isobutyl-4,5-dimethyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as an antibacterial agent, particularly against multidrug-resistant bacteria.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is utilized in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Isobutyl-4,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-4,5-dimethyloxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl and dimethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4,5-dimethyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-6(2)5-9(4)7(3)10-8(11)12-9/h6-7H,5H2,1-4H3,(H,10,11)

InChI Key

GFYHXWLZCCKDDL-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)N1)(C)CC(C)C

Origin of Product

United States

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